molecular formula C8H9ClN2 B1425670 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1260913-26-5

1-(3-Chloropyridin-2-yl)cyclopropan-1-amine

Cat. No. B1425670
CAS RN: 1260913-26-5
M. Wt: 168.62 g/mol
InChI Key: ZUORVUYYSYFVBC-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is a chemical compound with the IUPAC name 1-(2-chloro-3-pyridinyl)cyclopropanamine . It has a molecular weight of 168.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is 1S/C8H9ClN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“1-(3-Chloropyridin-2-yl)cyclopropan-1-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Structure and Bonding

1-(3-Chloropyridin-2-yl)cyclopropan-1-amine, as explored in the study by Hu et al. (2011), has unique intermolecular hydrogen-bonding associations between its amine groups and pyridine N-atom acceptors. This results in the formation of centrosymmetric cyclic dimers, along with notable Cl⋯Cl interactions (Hu, Yang, Luo, & Li, 2011).

Catalyzed Amination

The compound serves as a precursor in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its utility in amination reactions catalyzed by a palladium-Xantphos complex, yielding high chemoselectivity and isolated yields (Ji, Li, & Bunnelle, 2003).

Synthesis of Pyrrolidines

In the field of organic synthesis, Carson and Kerr (2005) utilized primary amines or anilines with aldehydes to react with 1,1-cyclopropanediesters in the presence of catalytic Yb(OTf)3, producing pyrrolidines. This synthesis highlights the diastereoselectivity and the potential utility of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine in complex organic reactions (Carson & Kerr, 2005).

Antimalarial Research

Rodrigues et al. (2009) investigated derivatives of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine for their potential use in antimalarial treatments, specifically against Plasmodium falciparum strains. The study found some derivatives displaying significant antiplasmodial activity, indicating its relevance in medicinal chemistry (Rodrigues et al., 2009).

Ring-Opening Reactions

Lifchits and Charette (2008) described the use of this compound in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. Their methodology was instrumental in the enantioselective synthesis of compounds relevant to neuroscience, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Safety and Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause serious eye damage . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUORVUYYSYFVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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